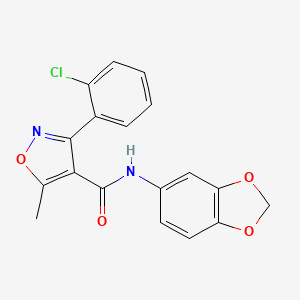

N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

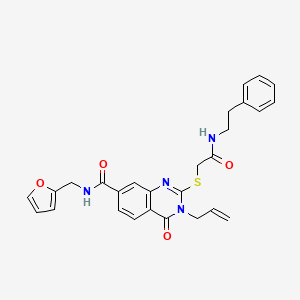

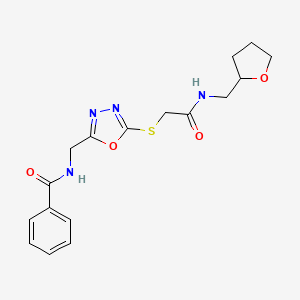

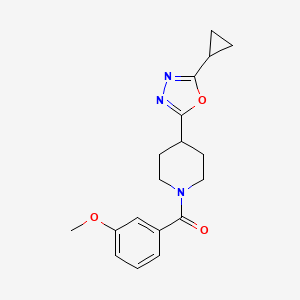

The compound “N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a complex organic molecule that contains several functional groups. These include a benzodioxole group, a chlorophenyl group, a methyl group, an oxazole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

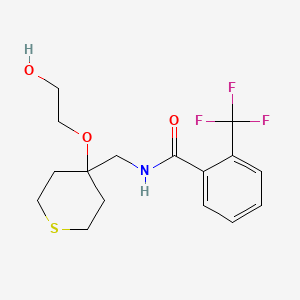

The reactivity of this compound would be influenced by the various functional groups present. For example, the oxazole ring might undergo reactions typical of heterocycles, while the carboxamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide might increase its solubility in polar solvents .Scientific Research Applications

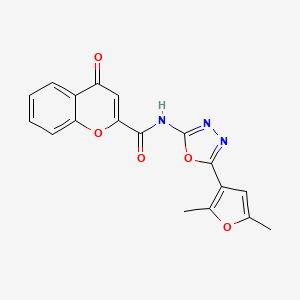

Synthesis and Characterization

Compounds with complex structures, including oxazoles and carboxamides, are often subjects of synthetic and characterization studies. For example, the synthesis of oxazole derivatives and their evaluation for various biological activities is a common theme in medicinal chemistry. These efforts aim to explore the chemical space for new therapeutic agents or materials with unique properties. Studies like the synthesis and characterization of new quinazolines as potential antimicrobial agents illustrate this approach, highlighting the role of synthetic chemistry in discovering new compounds with potential applications in medicine and materials science (Desai et al., 2007).

Antimicrobial and Antifungal Activities

Many compounds featuring oxazole rings and related heterocycles are evaluated for their antimicrobial and antifungal activities. These studies aim to address the ongoing need for new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products and their evaluation as anti-inflammatory and analgesic agents demonstrate the potential of these chemical frameworks in developing new therapeutic agents (Abu‐Hashem et al., 2020).

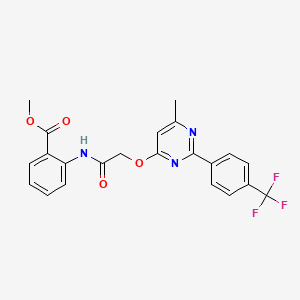

Drug-likeness and ADME Properties

The prediction of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial in the early stages of drug development. Compounds like N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide could be analyzed in silico to predict their potential as drug candidates. Research in this area often involves synthesizing libraries of compounds and evaluating their pharmacokinetic properties, as seen in studies focused on the synthesis and in vitro microbial investigation of dihydropyrrolone conjugates (Pandya et al., 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O4/c1-10-16(17(21-25-10)12-4-2-3-5-13(12)19)18(22)20-11-6-7-14-15(8-11)24-9-23-14/h2-8H,9H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQVXGLUXPNBER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2754749.png)

![N-cyclohexyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2754754.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B2754764.png)

![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2754770.png)